N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyridazine ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions.
Synthesis of Pyridazine Intermediate: This is achieved through the reaction of thiophene-2-carboxylic acid hydrazide with a suitable aldehyde, followed by cyclization.
Coupling Reaction: The benzothiazole and pyridazine intermediates are coupled using a piperidine-4-carboxylic acid derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: shares similarities with other benzothiazole and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-14-4-5-16-19(13-14)30-22(23-16)24-21(28)15-8-10-27(11-9-15)20-7-6-17(25-26-20)18-3-2-12-29-18/h2-7,12-13,15H,8-11H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZNBWRHMKBWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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